molecular formula C19H25N3O2 B5537949 (1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Numéro de catalogue B5537949
Poids moléculaire: 327.4 g/mol
Clé InChI: HGBXEQYOUDCMFN-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is related to a class of chemicals known as diazabicyclo nonanones, which have been studied for their potential in various scientific applications. The specific compound , due to its complex molecular structure, is of interest in the field of organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related diazabicyclo compounds involves several reaction steps, typically starting with a precursor molecule and proceeding through various stages of functionalization and cyclization. For example, Gao et al. (2012) describe the radiosynthesis of a similar diazabicyclo compound for potential use as a PET tracer, highlighting the complex steps involved in such syntheses (Gao et al., 2012).

Molecular Structure Analysis

The molecular structure of diazabicyclo compounds often features a bicyclic skeleton with nitrogen atoms in a triaxial arrangement, as noted by Weber et al. (2001) in their study of similar compounds (Weber et al., 2001). This unique arrangement can lead to significant molecular interactions and reactivity.

Chemical Reactions and Properties

Diazabicyclo compounds participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. Dotsenko et al. (2007) discuss the aminomethylation of related compounds, which is a method for creating new diazabicyclo derivatives (Dotsenko et al., 2007).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : Research has focused on the synthesis of bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, exploring their potential in inhibiting the growth of human tumor cell lines. The study highlights the stereoselective synthesis processes, including Dieckmann analogous cyclization and Mitsunobu inversion, to establish specific configurations and investigate the compounds' cytotoxic activities against various cancer cell lines (Geiger et al., 2007).

Molecular Simplification for Nootropic Activity : Molecular simplification strategies have been employed to transform diazabicyclo[4.3.0]nonan-9-ones into piperazine derivatives, maintaining high nootropic activity. This approach helps in understanding the compounds' pharmacological profiles and their potential use in enhancing cognitive functions, showing a new class of nootropic drugs with significant potency (Manetti et al., 2000).

Biological Interactions and Applications

Discovery of Alpha 7 Nicotinic Acetylcholine Receptor Agonist : A novel α7 nAChR agonist, identified for potential treatment of cognitive deficits associated with psychiatric or neurological conditions, demonstrates the structural diversity and pharmacological efficacy of such compounds. The study underlines the compound's potent and selective nature, supporting the hypothesis that α7 nAChR agonists may serve as effective pharmacotherapies (O’Donnell et al., 2010).

Synthesis and Coordination Chemistry of Ligands : The coordination chemistry of hexadentate N5O ligands with various metals has been explored, indicating the ligands' preorganization for octahedral coordination geometries. This research provides insights into the structural preferences and interaction mechanisms of these compounds with metal ions, offering potential applications in catalysis and material science (Comba et al., 2016).

Propriétés

IUPAC Name

(1S,5R)-3-(5-acetylpyridin-2-yl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13(23)15-6-8-18(20-9-15)21-11-16-5-7-17(12-21)22(19(16)24)10-14-3-2-4-14/h6,8-9,14,16-17H,2-5,7,10-12H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBXEQYOUDCMFN-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CC3CCC(C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CN=C(C=C1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.